4-[5-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[5-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H10F2N2O2 and a molecular weight of 204.17 g/mol This compound features a pyrazole ring substituted with a difluoromethyl group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the butanoic acid moiety. One common approach is to start with a suitable pyrazole precursor and introduce the difluoromethyl group via difluoromethylation reactions. This can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[5-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[5-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid: This compound features a similar structure but with an additional methyl group on the pyrazole ring.
1H-Pyrazole-1-butanoic acid, 5-(difluoromethyl)-: Another closely related compound with slight variations in the substituents.
Uniqueness
4-[5-(Difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its specific combination of a difluoromethyl group and a butanoic acid moiety attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H10F2N2O2 |
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Molecular Weight |
204.17 g/mol |
IUPAC Name |
4-[5-(difluoromethyl)pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C8H10F2N2O2/c9-8(10)6-3-4-11-12(6)5-1-2-7(13)14/h3-4,8H,1-2,5H2,(H,13,14) |
InChI Key |
UZWGSKBUYUBDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CCCC(=O)O)C(F)F |
Origin of Product |
United States |
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